molecular formula C13H23NO5 B1378078 4-N-Boc-2-ethoxycarbonylmethyl-morpholine CAS No. 1220039-35-9

4-N-Boc-2-ethoxycarbonylmethyl-morpholine

Cat. No. B1378078
CAS RN: 1220039-35-9
M. Wt: 273.33 g/mol
InChI Key: XJUVGBUNHJKXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-N-Boc-2-ethoxycarbonylmethyl-morpholine, commonly referred to as BEMM, is a synthetic, organic compound commonly used in laboratory experiments. It is a versatile molecule that can be used for a variety of purposes, including synthesis, reaction, and catalytic processes. BEMM is a member of the morpholine family, and it is a cyclic secondary amine that can be used in a variety of chemical reactions.

Scientific Research Applications

Synthesis of Boronic Acids

4-N-Boc-2-ethoxycarbonylmethyl-morpholine: is instrumental in the synthesis of boronic acids, which are crucial in various research applications. Boronic acids interact with diols and Lewis bases such as fluoride or cyanide, leading to their utility in sensing applications . This compound can be used to create boronic esters, which are essential intermediates in the synthesis of complex molecules used in medicinal chemistry and material science.

Sensing Applications

Due to its ability to form stable complexes with sugars and other diols, this morpholine derivative can be employed in the development of sensors. These sensors can detect glucose levels in biological samples, which is vital for diabetes management and research .

Biological Labelling and Protein Manipulation

The compound’s reactivity with diols also allows it to be used in biological labelling. It can be used to modify proteins, which is a significant step in understanding protein functions and interactions in cellular processes .

Separation Technologies

In the field of separation technologies, 4-N-Boc-2-ethoxycarbonylmethyl-morpholine can be used to modify surfaces or create polymers that can selectively bind to specific molecules. This is particularly useful in chromatography and electrophoresis, where precise separation of compounds is required .

Controlled Release Systems

In the realm of drug delivery, 4-N-Boc-2-ethoxycarbonylmethyl-morpholine can be incorporated into polymers that respond to changes in the environment, such as pH or temperature. These polymers can be used to create controlled-release systems for medications, ensuring a steady and targeted delivery of drugs .

properties

IUPAC Name

tert-butyl 2-(2-ethoxy-2-oxoethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO5/c1-5-17-11(15)8-10-9-14(6-7-18-10)12(16)19-13(2,3)4/h10H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJUVGBUNHJKXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CN(CCO1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-N-Boc-2-ethoxycarbonylmethyl-morpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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